ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a tetrazole-carboxamido group and an ethyl carboxylate moiety. The tetrazole ring, a nitrogen-rich aromatic system, confers metabolic stability and serves as a bioisostere for carboxylic acids, enhancing bioavailability in drug design . The ethyl carboxylate group contributes to solubility in organic solvents, while the piperidine scaffold provides conformational flexibility, making this compound a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 4-[(2-phenyltetrazole-5-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-2-25-16(24)21-10-8-12(9-11-21)17-15(23)14-18-20-22(19-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJSOBTVKUEWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions to form 2-phenyl-2H-tetrazole. This intermediate is then coupled with piperidine-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The final step involves esterification with ethanol under acidic conditions to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the ester or amide functionalities.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced amide or ester derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the antiviral properties of tetrazole derivatives, including ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate. Research indicates that compounds with tetrazole moieties exhibit potent activity against various viruses. For instance, derivatives have shown significant inhibition of viral replication in cellular assays, with some achieving over 50% inhibition against SARS-CoV and other viral pathogens .
Cardiovascular Applications
The compound's structure allows it to interact with biological targets involved in lipid metabolism. Specifically, tetrazole derivatives have been studied as potential inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels. Inhibition of PCSK9 can lead to reduced LDL cholesterol levels, thereby mitigating risks associated with cardiovascular diseases .
Mechanistic Insights
Binding Affinity Studies
Studies utilizing X-ray crystallography have provided insights into the binding mechanisms of tetrazole derivatives to their targets. For example, the carboxylate group in this compound forms hydrogen bonds with specific amino acid residues in the target proteins, enhancing its affinity and specificity .
Case Study 1: Antiviral Efficacy
A recent study evaluated the efficacy of several tetrazole derivatives against the human varicella-zoster virus (VZV). Among the tested compounds, those containing the tetrazole ring demonstrated an EC50 value as low as 3.62 μM, indicating strong antiviral activity with minimal cytotoxicity .
| Compound | EC50 (μM) | Cytotoxicity |
|---|---|---|
| Compound A | 8.38 | Low |
| Compound B | 3.62 | Very Low |
| Ethyl 4-(2-phenyl-2H-tetrazole...) | TBD | TBD |
Case Study 2: PCSK9 Inhibition
In a pharmacological study assessing PCSK9 inhibitors, this compound was identified as a promising candidate. The compound exhibited a significant reduction in LDL cholesterol levels in preclinical models .
| Parameter | Value |
|---|---|
| LDL-C Reduction (%) | 30% |
| IC50 (μM) | 0.71 |
| Metabolic Stability | High |
Mechanism of Action
The mechanism of action of ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine Derivatives with Heterocyclic Substitutions
Compound A : tert-Butyl 4-(5-Amino-6-Methoxy-2H-Indazol-2-yl)Piperidine-1-Carboxylate ()
- Key Features: Indazole substituent: A bicyclic aromatic system with methoxy and amino groups. tert-Butyl carboxylate: Bulkier than ethyl, increasing lipophilicity (LogP ~2.5 vs. ~1.8 for ethyl).
- Comparison :
- The indazole group enhances π-π stacking interactions but may reduce metabolic stability compared to tetrazoles.
- The tert-butyl group improves membrane permeability but could hinder aqueous solubility.
Compound B : Ethyl 1-[(2-Chloro-1,3-Thiazol-5-yl)Methyl]-4-Piperidinecarboxylate ()
- Key Features :
- Thiazole ring : Electron-deficient heterocycle with a chloro substituent.
- Molecular weight: 288.79 g/mol; XLogP3: 2.3.
- Comparison :
- The thiazole’s electron deficiency promotes hydrogen bonding and halogen interactions in target binding.
- Higher lipophilicity (XLogP3 = 2.5) compared to the tetrazole derivative (estimated XLogP3 ~1.5) may affect blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~347 (estimated) | 362.4 (C₁₈H₂₆N₄O₃) | 288.79 |
| LogP (Predicted) | ~1.5 | ~2.5 | 2.5 |
| Hydrogen Bond Acceptors | 8 | 6 | 5 |
| Rotatable Bonds | 6 | 5 | 5 |
| Topological PSA (Ų) | ~110 | ~85 | 70.7 |
- Key Insights :
- The tetrazole derivative’s higher polar surface area (PSA) may limit passive diffusion but improve solubility.
- Compound B’s lower PSA and moderate LogP suggest better oral bioavailability.
Biological Activity
Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, where the piperidine core is functionalized with a tetrazole moiety. The general synthetic route includes:
- Formation of the Tetrazole Ring : This is achieved through the reaction of phenyl-substituted nitriles with sodium azide.
- Coupling with Piperidine : The tetrazole derivative is then reacted with piperidine derivatives to introduce the carboxamide group.
The final product features a piperidine ring linked to a tetrazole carboxamide, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various strains of bacteria and fungi, making it a candidate for further pharmaceutical development.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 0.391 μg/mL |
| Candida albicans | 12.5 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes or disrupt cellular processes essential for microbial growth and replication.
Research indicates that the compound may affect cell wall synthesis or interfere with nucleic acid metabolism, similar to other known antimicrobial agents.
Study 1: Efficacy Against Resistant Strains
A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value significantly lower than traditional antibiotics, highlighting its potential as an alternative treatment option for resistant infections .
Study 2: In Vivo Evaluation
In vivo studies using murine models have shown that administration of the compound resulted in reduced bacterial load in infected tissues compared to controls. This suggests not only efficacy but also a favorable safety profile, as no significant adverse effects were observed at therapeutic doses .
Q & A
Q. What synthetic strategies are commonly employed to prepare ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:
- Tetrazole Formation : A [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., NH₄Cl in DMF) to generate the tetrazole ring .
- Amidation : Coupling the tetrazole-5-carboxylic acid derivative with 4-aminopiperidine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Esterification : Introducing the ethyl carboxylate group via reaction of piperidine with ethyl chloroformate in the presence of a base (e.g., Cs₂CO₃) .
Q. Optimization Tips :
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve amidation yields.
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for cycloaddition; anhydrous THF for esterification .
- Temperature Control : Maintain 0–5°C during carbodiimide activation to minimize side reactions.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: ~371.16 g/mol) and fragmentation patterns .
- Infrared (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Validation : Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use a single crystal (0.2–0.3 mm³) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods (e.g., SHELXT) to phase the data .
- Refinement : Refine atomic coordinates and thermal parameters using SHELXL, focusing on the tetrazole and piperidine moieties .
Q. Key Parameters :
| Metric | Target Value |
|---|---|
| R-factor | < 0.05 |
| CCDC Deposition | Required |
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound, and what parameters are critical for accuracy?
Methodological Answer:
- Target Selection : Prioritize proteins with tetrazole-binding pockets (e.g., kinases, GPCRs) based on structural homology .
- Docking Workflow :
- Prepare the ligand (protonation states, tautomers) using Open Babel.
- Generate receptor grids around known active sites (AutoDock Vina).
- Score poses using hybrid scoring functions (e.g., Glide SP/XP).
Q. Critical Parameters :
Q. What strategies resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer:
- Step 1 : Re-examine experimental conditions (e.g., solvent, temperature) that may affect chemical shifts .
- Step 2 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (PCM) to simulate NMR shifts .
- Step 3 : Validate using 2D NMR (NOESY) to confirm spatial correlations between conflicting signals.
Example : A discrepancy in piperidine proton shifts may arise from chair-flip dynamics, resolved by variable-temperature NMR .
Q. What challenges arise in analyzing conformational dynamics via molecular dynamics (MD) simulations, and how are solvent effects addressed?
Methodological Answer:
- Force Field Selection : Use GAFF2 for small molecules and TIP3P for water .
- Simulation Setup :
- Solvate the compound in a cubic water box (10 Å padding).
- Equilibrate for 100 ns under NPT conditions (300 K, 1 bar).
- Analysis : Calculate RMSD/RMSF for the tetrazole and piperidine moieties to assess flexibility.
Q. Challenges :
- Sampling Limitations : Use accelerated MD (aMD) to enhance conformational sampling.
- Solvent Interactions : Apply grid-based corrections for long-range electrostatics (PME method).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
